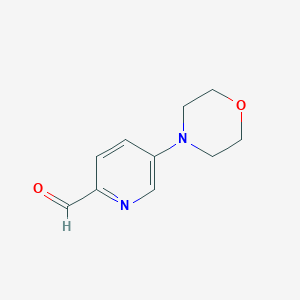
5-Morpholinopicolinaldehyde
Vue d'ensemble
Description
“Morpholino” refers to a type of molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . “Picolinaldehyde” could refer to a derivative of picolinic acid, which is a pyridine carboxylic acid.
Synthesis Analysis
The synthesis of morpholino compounds is complex and requires specialized knowledge in organic chemistry. The synthesis process often involves the condensation of a morpholino phosphorodiamidite monomer with the hydroxy group at the 5’ end of an oligomer .Molecular Structure Analysis
The molecular structure of morpholino compounds involves DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The exact structure of “5-Morpholinopicolinaldehyde” would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis
The chemical reactions involving morpholino compounds are complex and can vary widely depending on the specific compound and conditions. Morpholinos can participate in a variety of reactions, including those that modify gene expression .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Morpholinopicolinaldehyde” would depend on its specific molecular structure. Morpholino compounds are generally stable and resistant to enzymatic degradation .Applications De Recherche Scientifique
Synthesis of Morpholin-2-one Derivatives
A significant application of morpholin-based compounds is in the synthesis of morpholin-2-one derivatives. An efficient synthesis method was developed using glycolaldehyde dimer as a bifunctional component in the Ugi five-center three-component reaction. This process leads to novel 3-substituted morpholin-2-one-5-carboxamide derivatives, highlighting the versatility of morpholine derivatives in chemical synthesis (Kim et al., 2001).
Chemical Modification of Oligoriboadenylates
Morpholine derivatives are utilized in the chemical modification of oligoriboadenylates. One study showed that modifying the ribose of the 2'-terminal nucleotide to an N-substituted morpholine enhances the compound's biological activities, such as inhibition of protein synthesis and activation of endoribonucleases. These modified oligoriboadenylates displayed increased resistance to degradation, demonstrating the functional importance of morpholine modifications in biological systems (Imai et al., 1982).
Photocleavage and DNA Binding Properties
Morpholine derivatives have been found to possess significant DNA binding and photocleavage properties. Research involving axially morpholine disubstituted silicon phthalocyanines revealed their capability to intercalate CT-DNA and exhibit photocleavage activity, indicating potential applications in photodynamic therapy (Barut et al., 2017).
Synthesis of Nucleobase-Functionalized Morpholino-Modified Nucleoside Monomers
Morpholine-modified nucleosides are vital in developmental biology. A study focused on synthesizing nucleobase-functionalized morpholino nucleosides for the first time, using palladium-catalyzed cross-coupling reactions. These syntheses expanded the scope of morpholine derivatives in biological research, particularly in gene function studies (Nandi et al., 2013).
Biodegradable Materials in Medical Field
Morpholine-2,5-dione derivatives are used to prepare biodegradable materials like polydepsipeptides, with applications in medical fields such as drug delivery and gene carriers. These derivatives and their copolymers are synthesized using various methods, demonstrating the adaptability of morpholine compounds in creating biodegradable materials (Yu, 2015).
Gene Function Studies Using Morpholino Oligos
Morpholino oligos, which are based on morpholine derivatives, have been widely employed to inhibit gene function in various model organisms. They serve as a method to study gene function and have shown success in various biological systems, emphasizing their significance in developmental biology (Heasman, 2002).
Orientations Futures
Propriétés
IUPAC Name |
5-morpholin-4-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-10(7-11-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTBEKNNOZULSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholinopicolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1401836.png)
![1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea](/img/structure/B1401837.png)
![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401839.png)
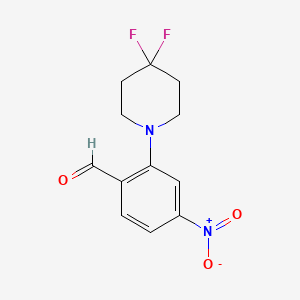
![[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401842.png)
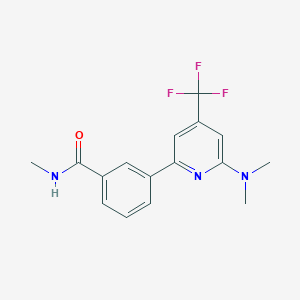
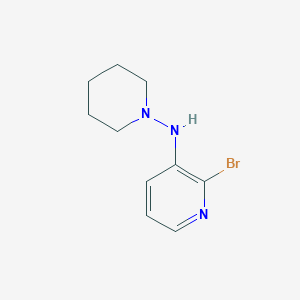
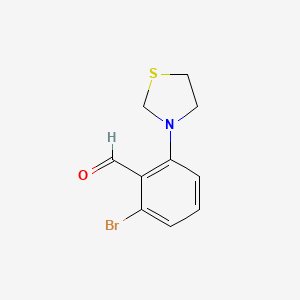
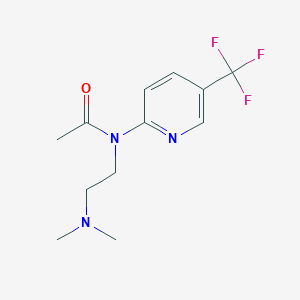
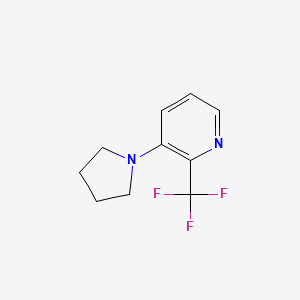
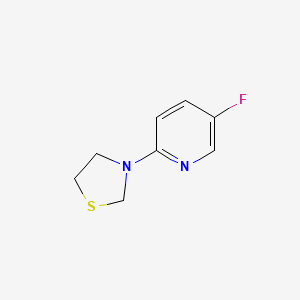
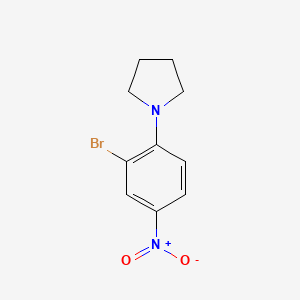
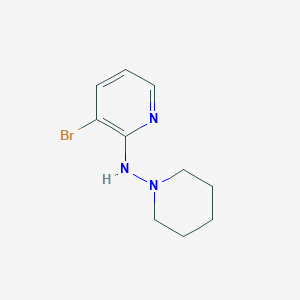
![4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester](/img/structure/B1401856.png)